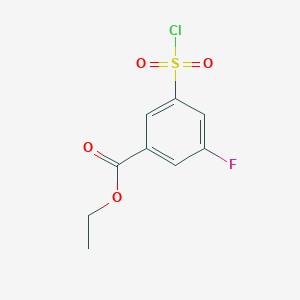

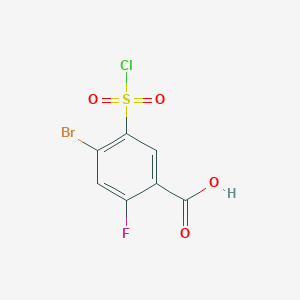

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Overview

Description

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is a chemical compound used in laboratory settings . It is also known as Ethyl 3-(chlorosulfonyl)isonicotinate . The compound is used in various chemical reactions due to its reactivity with different functional groups .

Synthesis Analysis

The synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate and similar compounds often involves the use of chlorosulfonyl isocyanate (CSI) in organic synthesis . CSI is a versatile reagent that displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is likely to participate in a variety of chemical reactions due to the presence of the chlorosulfonyl group . This group is known to react with a variety of functional groups, making it a useful reagent in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

- A study on the synthesis and antiviral activity of new pyrazole- and isoxazole-based heterocycles highlights the utility of fluorinated compounds in developing treatments for viral infections, such as Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).

- Research into amino acid ester derivatives containing 5-fluorouracil points to the significant role of fluorinated compounds in creating potent antitumor agents, demonstrating their critical application in cancer research (Xiong et al., 2009).

Chemical Synthesis

- The development of continuous-flow processes for the production of Floxacin intermediates underscores the importance of fluorinated compounds in pharmaceutical manufacturing, offering advantages such as higher yields, reduced reaction times, and enhanced safety (Guo et al., 2020).

- Studies on the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in macrolide antibiotics, illustrate the diverse synthetic applications of fluorinated compounds in developing new antibiotics (Alexy et al., 1991).

Advanced Materials and Methods

- The exploration of diverse trifluoromethyl heterocycles from a single precursor highlights the versatility of fluorinated compounds in organic synthesis, enabling the creation of various heterocyclic structures with potential applications in materials science and drug development (Honey et al., 2012).

Safety and Hazards

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-7(11)5-8(4-6)16(10,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTKONTXTSSQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)